Diacetin

Descripción

Significance in Contemporary Chemical Science

In contemporary chemical science, diacetin holds significance primarily as a versatile solvent, plasticizer, and intermediate in organic synthesis atamankimya.comchemicalbook.com. Its ability to dissolve a range of substances makes it valuable in formulations for coatings, adhesives, and printing inks atamankimya.com. As a plasticizer, it enhances the flexibility and durability of polymers, including cellulose (B213188) acetate (B1210297) techscience.comunipi.it. Furthermore, its chemical structure, featuring ester functionalities and a hydroxyl group, allows it to participate in various reactions, serving as a building block for other chemicals atamankimya.com. Research continues to explore its efficacy and potential in these traditional applications, alongside investigating new catalytic methods for its production nih.govmdpi.com.

Interdisciplinary Research Landscape

The research landscape surrounding this compound is notably interdisciplinary, spanning chemistry, materials science, biology, and environmental science. Its use as a plasticizer bridges chemistry and materials science, with studies focusing on its impact on the mechanical properties and biodegradability of polymers techscience.comunipi.it. In biology, this compound has been identified as a volatile compound in floral scents, playing a role in the communication between plants and oil-collecting bees, highlighting its relevance in chemical ecology and pollination biology researchgate.netresearchgate.netsigmaaldrich.com. Research in this area involves electrophysiological measurements and behavioral assays to understand bee olfaction and plant-pollinator interactions researchgate.net. Furthermore, investigations into the synthesis of acetins, including this compound, from glycerol (B35011), a byproduct of the biodiesel industry, connect chemical synthesis with the pursuit of sustainable and environmentally friendly processes nih.govupm.edu.mypoltekatipdg.ac.id. Its potential as a biofuel additive also links chemical research with energy science nih.govupm.edu.my.

Evolution of this compound Research Paradigms

The evolution of this compound research paradigms reflects broader shifts in scientific focus and technological advancements. Historically, research likely centered on its basic synthesis and characterization as a simple ester of glycerol. Early applications focused on its properties as a solvent and plasticizer in established industries mfa.org. With the rise of polymer science, research expanded to understand its interactions with various polymeric materials and its effectiveness as a plasticizer techscience.comunipi.it. More recently, driven by the increased availability of glycerol from biodiesel production and the growing emphasis on sustainability, a significant research paradigm has focused on the efficient and green synthesis of this compound and other acetins nih.govmdpi.comupm.edu.mypoltekatipdg.ac.id. This includes exploring various catalysts, reaction conditions, and continuous processes to maximize yield and minimize environmental impact mdpi.compoltekatipdg.ac.idresearchgate.net. Concurrently, the discovery of this compound's role in plant-pollinator communication has opened a new avenue of research in chemical ecology, utilizing advanced analytical techniques to identify and study volatile organic compounds researchgate.netsigmaaldrich.com. The application of this compound in drug delivery systems also represents an evolving area, demonstrating its potential in pharmaceuticals atamankimya.comchemicalbook.comfishersci.co.uk.

Detailed Research Findings:

Research into the synthesis of this compound often involves the acetylation of glycerol using acetic acid or acetic anhydride (B1165640), typically in the presence of a catalyst atamankimya.comnih.govmdpi.com. Various catalysts, both homogeneous and heterogeneous, have been investigated to optimize the reaction conditions for higher yields and selectivity towards this compound nih.govmdpi.com.

Studies on heterogeneous catalysts, such as sulphated metal oxides, have shown promising results in glycerol acetylation. For instance, research using a sulphated CeO2-ZrO2 mixed oxide catalyst achieved a glycerol conversion of 99.1% with selectivities of 57.28% towards this compound and 21.26% towards triacetin (B1683017) at 100 °C within 3 hours mdpi.combiofueljournal.com. The catalyst demonstrated reusability over several cycles mdpi.combiofueljournal.com.

The molar ratio of reactants and reaction temperature significantly influence the product distribution (monoacetin, this compound, and triacetin) mdpi.comresearchgate.net. Higher temperatures and higher molar ratios of acetic acid to glycerol generally favor the formation of this compound and triacetin over monoacetin mdpi.comresearchgate.net.

In the realm of materials science, research on cellulose acetate blends has shown that this compound, along with triacetin, can act as effective plasticizers, enabling melt processing of cellulose acetate techscience.comunipi.it. Studies have evaluated the mechanical properties and biodegradability of these plasticized blends, indicating that certain formulations with this compound and triacetin can achieve complete biodegradation within a relatively short period unipi.it. For example, test samples with 30% plasticizer based on a triacetin-diacetin mixture showed complete biodegradation within 46 days of composting unipi.it.

The ecological role of this compound as a floral signal has been investigated through electrophysiological and behavioral studies on oil-collecting bees researchgate.netsigmaaldrich.com. These studies have identified this compound as a key volatile compound that helps these specialized bees locate their host flowers researchgate.netsigmaaldrich.com. Electrophysiological measurements have indicated that only oil-collecting bees are capable of detecting this compound, suggesting it acts as a private communication channel in this pollination system researchgate.net.

Data Tables:

Here are some illustrative data points from research findings, presented in interactive tables.

Table 1: Catalytic Acetylation of Glycerol to Acetins

| Catalyst | Glycerol Conversion (%) | This compound Selectivity (%) | Triacetin Selectivity (%) | Reaction Temperature (°C) | Reaction Time (h) | Source |

| Sulphated CeO2-ZrO2 | 99.1 | 57.28 | 21.26 | 100 | 3 | mdpi.combiofueljournal.com |

| Bamboo leaf-based silica (B1680970) | - | 65.80 | 18.70 | - | 1 (microwave) | poltekatipdg.ac.id |

| Amberlyst 36 | 100 | 44 | 13 | 100 | - | researchgate.net |

Table 2: Biodegradation of Plasticized Cellulose Acetate Blends

| Plasticizer Composition | Plasticizer Content (wt%) | Biodegradation Time (days) | Source |

| Triacetin | 20 | Incomplete (>180) | unipi.it |

| Phthalate | 30 | Incomplete (>180) | unipi.it |

| Triacetin-Diacetin mixture | 30 | 46 (Complete) | unipi.it |

Table 1 shows results from different catalytic studies for the acetylation of glycerol, highlighting the conversion and selectivity towards this compound and triacetin under specific conditions. Table 2 presents findings related to the biodegradability of cellulose acetate when plasticized with different compounds, including a this compound-triacetin mixture.

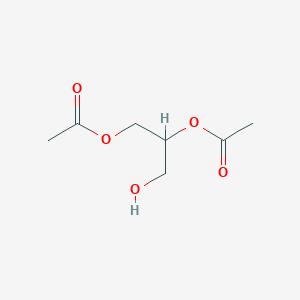

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies of Diacetin

Chemical Synthesis Pathways

Chemical synthesis of diacetin commonly involves the reaction of glycerol (B35011) with acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst. atamankimya.comatamankimya.commdpi.com The acetylation of glycerol is a stepwise reaction, where monoacetin (MA) is initially formed, followed by the formation of this compound (DA), and finally triacetin (B1683017) (TA). analis.com.my

Glycerol Acetylation with Acetic Anhydride/Acetyl Chloride

Acetylation of glycerol with acetic anhydride or acetyl chloride involves the substitution of hydroxyl groups on the glycerol molecule with acetyl groups. atamankimya.com The reaction with acetic anhydride in a strong acidic medium can proceed via different mechanisms. mdpi.comresearchgate.net Compared to acetic acid, acetic anhydride allows for milder reaction conditions and can achieve 100% glycerol conversion, although the selectivity towards mono-, di-, and triacetin can vary depending on the conditions and catalysts used. mdpi.com For instance, using Amberlyst-15 acid resin with a glycerol to acetic anhydride molar ratio of 1:3 at 60 °C and a catalyst load of 5 wt% resulted in 100% glycerol conversion with selectivities of 0.7%, 1.3%, and 98.1% for mono-, di-, and triacetin, respectively, after 2 hours. mdpi.com

While acetyl chloride is also mentioned as an acetylating agent atamankimya.com, the provided search results focus more extensively on the use of acetic anhydride and acetic acid in glycerol acetylation for this compound production.

Continuous Flow Synthesis Systems

Continuous flow synthesis systems offer potential advantages for this compound production, such as improved control over reaction parameters and potentially higher yields or selectivities compared to batch processes. While the search results mention continuous processes in the context of glycerol acetylation for triacetin production and other derivatives scispace.comengj.orgscielo.br, specific detailed research findings solely focused on the continuous flow synthesis of this compound as the primary product were not prominently featured. One study compared batch reactor and continuous reactive distillation column processes for triacetin synthesis from glycerol and acetic acid, noting that the continuous process resulted in higher glycerol conversion but varied selectivity for mono-, di-, and triacetin compared to the batch reactor. engj.org

Batch Reactor Systems

Batch reactor systems are commonly employed for the acetylation of glycerol to produce acetins, including this compound. analis.com.myscispace.comresearchgate.net In batch reactions, parameters such as temperature, catalyst loading, and the molar ratio of reactants influence glycerol conversion and product selectivity. analis.com.myscispace.combiofueljournal.com Studies in batch reactors using various catalysts, such as SnO2-based bimetallic oxides or sulphated metal oxides, have demonstrated complete glycerol conversion with varying selectivities towards monoacetin, this compound, and triacetin. analis.com.mybiofueljournal.com For example, using sulphated CeO2-ZrO2 catalyst in a batch reactor at 100°C with a glycerol/acetic acid molar ratio of 1:10 and 5 wt% catalyst loading achieved 99.12% glycerol conversion with 57.28% selectivity to this compound and 21.26% to triacetin. biofueljournal.com Increasing temperature in a batch reactor can increase the selectivity of monoacetin, this compound, and triacetin up to a certain point. scispace.comresearchgate.net

Detailed research findings from batch reactor studies:

| Catalyst | Acetylating Agent | Glycerol:Acetylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | This compound Selectivity (%) | Triacetin Selectivity (%) | Source |

| Al2O3/SnO2 | Acetic Acid | 1:6 (w/v) | 100 | 2 | 100 | 64 | - | - | analis.com.my |

| Y2O3/SnO2 | Acetic Acid | 1:6 (w/v) | 100 | 2 | 100 | 62 | - | - | analis.com.my |

| SnO2 | Acetic Acid | 1:6 (w/v) | 100 | 2 | 100 | 57 | - | - | analis.com.my |

| TiO2/SnO2 | Acetic Acid | 1:6 (w/v) | 100 | 2 | 100 | 43 | - | - | analis.com.my |

| Sulphated CeO2-ZrO2 | Acetic Acid | 1:10 | 100 | 3 | 99.12 | - | 57.28 | 21.26 | biofueljournal.com |

| Niobium phosphate | Acetic Anhydride | 4:1 (Acetic Anhydride:Glycerol) | 60 | - | - | - | 53 | 47 | researchgate.net |

| Sulfuric acid | Acetic Acid | Varied | Varied | Varied | 96.30 (max) | Varied | Increased with ratio | Increased with ratio | scispace.comengj.org |

| Hydroxylated magnesium fluoride | Acetic Acid | 1:3 | 100 | 22 | >90 | >90 (initially) | ≈60 (major) | ≈30 | mdpi.com |

Note: Some entries in the table have missing data points (-) as they were not explicitly provided in the search snippets for this compound selectivity under those specific conditions.

Biocatalytic Production Routes

Biocatalytic methods offer potentially milder and more selective routes for this compound production, often utilizing enzymes to catalyze the reactions.

Enzymatic Hydrolysis of Triacetin

This compound can be produced through the enzymatic hydrolysis of triacetin. google.com This process, often catalyzed by lipases, involves the regioselective removal of an acetyl group from triacetin. google.comnih.goviscre28.org Studies have explored the use of immobilized lipases, such as lipase (B570770) B from Candida antarctica, for the regioselective hydrolysis of triacetin to produce 1,2-diacetin. nih.govmdpi.comnih.gov The hydrolysis can be influenced by factors such as pH, temperature, and enzyme concentration. google.comiscre28.org For instance, enzymatic hydrolysis of triacetin catalyzed by immobilized lipase was studied at various temperatures, enzyme loadings, and buffer pH levels, with the highest conversion observed at 35 °C, with 0.6 g of lipase and pH 8. iscre28.org The hydrolysis of triacetin by enzymes in the gastrointestinal tract also yields glycerol and acetic acid, with this compound and monoacetin as intermediates. oecd.orgeuropa.eu

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis approaches combine chemical and enzymatic steps to synthesize this compound or utilize this compound as an intermediate for further synthesis. One such approach involves the regioselective hydrolysis of triacetin to 1,2-diacetin using an immobilized lipase, followed by a chemical oxidation step to produce new glycerol derivatives. nih.govmdpi.comnih.gov For example, immobilized lipase B from Candida antarctica has been used for the regioselective hydrolysis of triacetin to 1,2-diacetin, which was subsequently oxidized using pyridinium (B92312) chlorochromate (PCC). nih.govmdpi.comnih.gov Another chemoenzymatic method involves the transesterification of glycerol derivatives with methanol (B129727) or acetic acid catalyzed by enzymes like lipases. Escherichia coli has also been metabolically engineered to produce a mixture of mono-, di-, and triacetin from glycerol using native and overexpressed enzymes. rsc.org

Microbial Production via Metabolic Engineering (e.g., Escherichia coli)

Microbial production of acetins, including this compound, represents a potentially sustainable and environmentally favorable synthesis route. mdpi.com Escherichia coli has been metabolically engineered to produce mono-, di-, and triacetin using glycerol as a substrate. researchgate.netrsc.orgmdpi.comrsc.org

A novel biosynthetic pathway for mono- and this compound in E. coli has been established through the overexpression of a native enzyme, maltose (B56501) O-acetyltransferase (MAA). researchgate.netrsc.orgrsc.org This enzyme can acetylate glycerol to produce monoacetin and subsequently this compound. rsc.org The pathway can be further extended to produce a mixture of acetins by overexpressing chloramphenicol-O-acetyltransferase (CAT). researchgate.netrsc.org

Through strategies including heterologous gene expression, metabolic engineering, and culture optimization, recombinant E. coli strains have achieved significant production titers. researchgate.netrsc.org For instance, one engineered strain was able to produce over 27 g/L of a mixture of mono-, di-, and triacetin in shake flask cultures, representing a substantial increase from initial production levels. researchgate.netrsc.org In vitro studies have confirmed the acetylation of glycerol to mono- and this compound by MAA and further acetylation to triacetin by CAT. researchgate.netrsc.orgrsc.org

Research indicates that E. coli maltose O-acetyltransferase (Ec-MAA), in addition to its native substrates like maltose and glucose, can also acetylate glycerol to monoacetin and this compound. rsc.org

Detailed research findings highlight the stepwise increase in acetin production through metabolic engineering. mdpi.com Initial production levels of 0.04 g/L were increased to over 27 g/L using various strategies. mdpi.com

Starting Material Considerations

Valorization of Biodiesel-Derived Glycerol

Glycerol is a key starting material for the synthesis of this compound and other acetins. wikipedia.orgresearchgate.net The rapid expansion of the biodiesel industry has led to a significant increase in the availability of crude glycerol as a low-cost bio-feedstock. biofueljournal.com Valorization of this biodiesel-derived glycerol into value-added chemicals like glycerol acetates (acetins) is a crucial area of research and development. researchgate.netbiofueljournal.com

Acetins, including this compound, can be synthesized through the esterification of glycerol with acetic acid or transesterification with methyl/ethyl acetates. researchgate.net Direct esterification of glycerol with acetic acid is often preferred commercially due to the higher activity of acetic acid and its lower price compared to acetic anhydride. researchgate.net

Continuous esterification systems using biodiesel-derived glycerol and acetic acid have been developed, demonstrating high glycerol conversion and selectivity towards this compound and triacetin. researchgate.netfigshare.com Under specific optimal conditions, 100% glycerol conversion has been achieved with notable selectivities for monoacetin, this compound, and triacetin. researchgate.netfigshare.com

For example, a continuous esterification system using Amberlyst 36 catalyst achieved 100% glycerol conversion with selectivities of 43% for monoacetin, 44% for this compound, and 13% for triacetin under optimal conditions (acetic acid-to-glycerol mole ratio of 7, 100 °C, 1 bar). researchgate.netfigshare.com This process also showed no byproduct formation under these conditions and the catalyst remained stable and reusable. researchgate.netfigshare.com

Transesterification of glycerol with ethyl acetate (B1210297) has also been explored for acetin synthesis, utilizing ethyl acetate as both a reactant and an entrainer to remove ethanol (B145695) and shift the equilibrium towards this compound and triacetin. biofueljournal.com This method has shown high total selectivity towards this compound and triacetin. biofueljournal.com

Sustainability Aspects of Feedstock Utilization

Microbial production methods, which can utilize glycerol as a substrate, also contribute to sustainability by potentially reducing the need for harsh chemicals and high energy inputs associated with traditional synthesis. researchgate.netrsc.orgmdpi.com The development of efficient catalytic processes for glycerol valorization further supports sustainable production by enabling high conversions and selectivities under milder conditions and allowing for catalyst reuse. researchgate.netbiofueljournal.comfigshare.commdpi.com

Catalysis in Diacetin Production and Transformation

Heterogeneous Catalysis

Heterogeneous catalysts provide active sites for the esterification of glycerol (B35011) with an acetylating agent, typically acetic acid. The properties of these solid catalysts, such as acidity, pore structure, and surface area, are critical determinants of their activity and selectivity towards diacetin over other products like monoacetin and triacetin (B1683017).

Solid acid catalysts are a prominent group of materials used for glycerol acetylation due to their strong acidic sites, which facilitate the esterification reaction.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties. Various types of zeolites, such as HZSM-5, H-beta, and modified natural zeolites, have been investigated for this compound synthesis. mdpi.comresearchgate.net For instance, a Zr-impregnated natural zeolite catalyst demonstrated a glycerol conversion of 94.56% with 68% selectivity to this compound at 110°C after 30 minutes. arpnjournals.org The catalytic activity of zeolites is influenced by their pore size, acidity, and hydrophobicity. nih.gov While their microporous nature can sometimes lead to diffusion limitations for the bulky glycerol and its acetylated products, modifications like creating hierarchical micro/mesoporous structures can enhance diffusion and improve selectivity towards higher acetins. harvard.edu

Mesoporous Silica (B1680970) , such as SBA-15 and MCM-41, offers a large surface area and uniform pore channels, making it an excellent support for active catalytic species. mdpi.com Functionalizing these materials with sulfonic acid groups (-SO3H) creates strong Brønsted acid sites that are highly effective for glycerol acetylation. researchgate.net For example, propyl-SO3H functionalized mesoporous silica SBA-15 (SSBA) achieved 100% glycerol conversion within one hour, with high selectivity towards di- and triacetin. mdpi.com The large pores of mesoporous silica facilitate the diffusion of reactants and products, minimizing the steric hindrance often observed in microporous catalysts. mdpi.com

Mixed Metal Oxides combine the properties of two or more metal oxides, often resulting in enhanced acidity and stability. upm.edu.my Systems like CeO₂-ZrO₂, TiO₂-ZrO₂, and SnO₂-based bimetallic oxides have shown high efficacy in glycerol acetylation. upm.edu.mybiofueljournal.comresearchgate.net A sulphated CeO₂-ZrO₂ mixed oxide catalyst, for instance, achieved a glycerol conversion of 99.1% with a 57.28% selectivity towards this compound. biofueljournal.com The strong acid sites, particularly Brønsted acidity, on catalysts like antimony pentoxide (Sb₂O₅), have been correlated with high activity and selectivity for this compound, achieving 96.8% glycerol conversion and 54.2% this compound selectivity. mdpi.com

Table 1: Performance of Various Solid Acid Catalysts in Glycerol Acetylation

| Catalyst | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|

| Zr-Natural Zeolite | 94.6 | 68.0 | arpnjournals.org |

| Sulphated CeO₂-ZrO₂ | 99.1 | 57.3 | biofueljournal.com |

| Antimony Pentoxide (Sb₂O₅) | 96.8 | 54.2 | mdpi.com |

| Propyl-SO3H-SBA-15 | 100 | N/A (High DA+TA) | mdpi.com |

Carbon materials, such as activated carbon and graphene oxide, can be functionalized to create effective solid acid catalysts. aip.org Their high surface area, porous structure, and chemical stability make them suitable supports for catalytic groups. Sulfonated carbon catalysts, prepared by treating carbon materials with sulfuric acid, introduce -SO3H groups that act as strong Brønsted acid sites. mdpi.com These catalysts have demonstrated high activity and stability in glycerol acetylation, with the added benefit of being derived from low-cost precursors. mdpi.com For example, a sulfonated activated carbon catalyst was shown to be reusable for multiple cycles without a significant loss in activity. mdpi.com Graphene oxide, with its oxygen-containing functional groups, has also been employed, achieving a glycerol conversion of 98.84% with high selectivity to this compound. aip.org

The utilization of agricultural waste to produce catalysts aligns with the principles of green chemistry. Rice husks and bamboo leaves are rich in silica, which can be extracted and used as a catalyst or catalyst support. upm.edu.myresearchgate.net Rice husk ash (RHA), for example, is largely composed of silica (87–99%). ntcu.edu.tw This biosilica can be treated to create active catalysts for esterification reactions. researchgate.net Catalysts derived from the silica of orange peels, pineapple leaves, and sugar palm peels have also been synthesized and tested for acetin production. upm.edu.my These bio-derived catalysts are not only cost-effective and sustainable but have shown promising performance. For instance, a phosphoric silica catalyst derived from bamboo leaves has been successfully used in the esterification of glycerol to produce acetins. researchgate.net

To understand the relationship between a catalyst's structure and its performance, a variety of characterization techniques are employed. These methods provide insights into the physical and chemical properties that govern catalytic activity and selectivity.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups on the catalyst surface. In the context of this compound synthesis catalysts, FTIR can confirm the successful grafting of sulfonic acid groups onto silica or carbon supports, or identify the characteristic bonds of metal oxides. biofueljournal.commdpi.comuctm.edu For example, FTIR analysis of a CaO/Al₂O₃ catalyst showed bands corresponding to Al-O bonds, confirming the composition of the support material. uctm.edu

X-ray Diffraction (XRD) analysis provides information about the crystalline structure of the catalyst. It can be used to confirm the synthesis of a specific zeolite framework, determine the crystalline phases present in mixed metal oxides, and assess whether the catalyst structure is maintained after modification or reaction. upm.edu.mymdpi.com XRD patterns of a tin ferrite (B1171679) (SnFe₂O₄) nanocatalyst confirmed the formation of the desired spinel structure. mdpi.com For biosilica derived from wetland biomass, XRD analysis showed sharp peaks indicative of high crystallinity typical for SiO₂. upm.edu.my

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is used to study the surface morphology and elemental composition of the catalyst. SEM images reveal the particle shape, size, and surface texture. upm.edu.myuctm.edu EDX analysis provides a qualitative and quantitative assessment of the elements present, confirming the incorporation of active metals or the purity of the material. upm.edu.my

Brunauer-Emmett-Teller (BET) analysis is a crucial technique for determining the textural properties of porous catalysts. It measures the specific surface area, pore volume, and average pore diameter by nitrogen physisorption. upm.edu.myresearchgate.netresearchgate.net A high surface area and appropriate pore size are often correlated with higher catalytic activity, as they allow for a greater number of accessible active sites and efficient diffusion of reactants and products. For example, the BET surface area of a natural zeolite catalyst was found to increase significantly from 54.3 m²/g to 172.45 m²/g after an activation process, which correlated with its improved catalytic performance in glycerol acetylation. arpnjournals.orgresearchgate.net

Catalyst Characterization and Active Site Analysis

Acidity Determination

The acidic properties of solid catalysts are crucial for their activity in glycerol acetylation. A widely used technique to characterize these properties is the Temperature-Programmed Desorption of ammonia (B1221849) (NH3-TPD). mdpi.commicromeritics.com This method quantifies the total number of acid sites and differentiates their strength (weak, medium, strong) based on the temperature at which ammonia, a basic probe molecule, desorbs from the catalyst surface. mdpi.comyoutube.com

In a typical NH3-TPD experiment, the catalyst is first pre-treated at a high temperature to clean its surface. micromeritics.comiscre.org Ammonia is then adsorbed onto the acid sites at a lower temperature, and any weakly bound (physisorbed) ammonia is removed. micromeritics.com Finally, the sample is heated at a constant rate, and a detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, monitors the desorption of ammonia. youtube.commicrotrac.com The resulting TPD profile is a plot of the detector signal against temperature.

The desorption temperature correlates with the strength of the acid sites; ammonia desorbing at lower temperatures (e.g., 100–300°C) corresponds to weak acid sites, while desorption at higher temperatures (e.g., 350–700°C) indicates medium to strong acid sites. researchgate.netresearchgate.net The total amount of desorbed ammonia, calculated from the area under the peaks, provides the total acid density of the catalyst. youtube.com For instance, in the characterization of sulfated-titania catalysts for glycerol acetylation, NH3-TPD analysis showed that increasing the concentration of sulfuric acid used in preparation led to an increase in strong acid sites. mdpi.com

| Desorption Temperature Range (°C) | Acid Site Strength |

|---|---|

| 100 - 300 | Weak |

| 300 - 500 | Medium |

| > 500 | Strong |

Homogeneous Catalysis (e.g., Brønsted Acid Catalysis)

Homogeneous acid catalysts, particularly Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are effective for the acetylation of glycerol to produce this compound. mdpi.comresearchgate.net The reaction mechanism, a Fischer esterification, involves the protonation of the acetic acid's carbonyl group by the acid catalyst. nih.gov This activation facilitates the nucleophilic attack by the hydroxyl groups of glycerol, leading to the sequential formation of monoacetin, this compound, and triacetin. nih.gov

While homogeneous catalysts can achieve high glycerol conversion rates, they present significant operational challenges, including corrosion of equipment, toxicity, and difficulties in separating the catalyst from the product mixture, which complicates purification and prevents catalyst recycling. mdpi.com

Research has demonstrated the efficacy of these catalysts under various conditions. For example, using sulfuric acid as a catalyst in a batch reactor at temperatures between 100-115°C resulted in high glycerol conversion. researchgate.net Similarly, p-toluenesulfonic acid has been shown to effectively catalyze the reaction, achieving 100% glycerol conversion with significant selectivity towards this compound and triacetin when used in conjunction with ethyl acetate (B1210297) as both a reactant and an entrainer. biofueljournal.com

| Catalyst | Reactant Molar Ratio (Acetic Acid:Glycerol) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|---|---|

| Sulfuric Acid | Not specified | 115 | Not specified | 96.3 | Not specified |

| p-Toluenesulfonic Acid | 6-12 (Ethyl Acetate:Glycerol) | Reflux | 3-9 | 100 | 44-48 |

Enzyme Catalysis (Lipase-Mediated Processes)

Enzymatic synthesis of this compound using lipases offers a green alternative to chemical catalysis, operating under milder conditions and often exhibiting high selectivity, which minimizes byproduct formation.

Lipases are widely used for the esterification of glycerol. However, free enzymes can be unstable and difficult to recover from the reaction medium. Immobilization, the process of attaching enzymes to a solid support, overcomes these limitations by enhancing enzyme stability, facilitating easy separation from the product, and enabling reuse of the biocatalyst. mdpi.comresearchgate.net

Candida antarctica lipase (B570770) B (CALB), particularly its commercially available immobilized form Novozym 435, is one of the most effective and frequently studied biocatalysts for this reaction. mdpi.commdpi.com It is known for its high activity and stability in organic solvents. researchgate.net Lipase from Rhizomucor miehei (RML) is another commonly used enzyme, also often employed in an immobilized form, for catalyzing glycerol acetylation.

A key aspect of lipase-catalyzed synthesis is controlling the position of acylation on the glycerol backbone. Many lipases, including CALB, exhibit sn-1,3 regioselectivity, meaning they preferentially catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol. nih.gov This leads to the initial formation of 1-monoacetin and 1,3-diacetin. However, the initially formed 1,2-diacetin can undergo a non-enzymatic intramolecular rearrangement known as acyl migration to form the more thermodynamically stable 1,3-diacetin.

Controlling this regioselectivity and subsequent acyl migration is crucial for producing a specific this compound isomer. This can be achieved through "medium engineering," which involves the strategic selection of solvents and the control of reaction parameters. rsc.org The polarity of the solvent, for example, can influence the enzyme's conformation and, consequently, its active site accessibility and selectivity. mdpi.commdpi.com Studies on the acylation of other polyols, like sucrose, have shown that using mixtures of two solvents can be a viable strategy to modulate lipase activity and selectivity. nih.gov In addition to the solvent, water activity is another critical parameter that affects the catalytic performance and selectivity of lipases in organic media. tandfonline.com

This compound can serve as a substrate in a novel enzymatic reaction known as perhydrolysis. This process uses a perhydrolase enzyme to catalyze the reaction between an ester (the acyl donor, such as this compound) and hydrogen peroxide to generate a peracid, in this case, peracetic acid. google.comgoogle.com

Enzymatic perhydrolysis offers an on-demand, safer route to producing peracids compared to traditional chemical methods, which often involve hazardous reagents and conditions. google.com Peracetic acid is a potent disinfectant, and its in-situ generation from readily available and safer precursors like this compound is of significant interest for various applications. epo.org Patents have described processes where substrates like monoacetin and this compound are reacted with a source of peroxygen in the presence of an enzyme catalyst with perhydrolysis activity to produce peracetic acid. google.comgoogle.com

Reaction Optimization and Kinetic Studies

To maximize the yield and selectivity of this compound, it is essential to optimize the reaction parameters for glycerol acetylation. Key variables include reaction temperature, the molar ratio of acetic acid to glycerol, and catalyst loading. biofueljournal.com

Temperature: Higher temperatures generally increase the reaction rate but can also favor the formation of the fully esterified product, triacetin. researchgate.net

Molar Ratio: An excess of acetic acid is typically used to shift the reaction equilibrium towards the products (mono-, di-, and triacetin). researchgate.net

Catalyst Loading: Increasing the amount of catalyst generally increases glycerol conversion up to a certain point, after which mass transfer limitations may occur. biofueljournal.com

Kinetic modeling is a powerful tool for understanding the reaction mechanism and optimizing process conditions. The acetylation of glycerol is a series of consecutive and reversible reactions. mdpi.com Kinetic studies often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or simpler pseudo-homogeneous first-order models to determine rate constants and activation energies for each reaction step. researchgate.netresearchgate.net

For example, a study using a sulphated CeO₂–ZrO₂ catalyst determined the activation energy for the formation of monoacetin, this compound, and triacetin to be 5.34, 16.40, and 43.57 kJ/mol, respectively. biofueljournal.com Another study using Amberlyst-15 as the catalyst reported activation energies of 57.26 kJ/mol for the conversion of glycerol to monoacetin and 31.87 kJ/mol for the conversion of monoacetin to this compound. researchgate.net These kinetic parameters are vital for reactor design and process scale-up. conicet.gov.ar

| Catalyst | Reaction Step | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Sulphated CeO₂–ZrO₂ | Monoacetin → this compound | 16.40 |

| This compound → Triacetin | 43.57 | |

| Amberlyst-15 | Glycerol → Monoacetin | 57.26 |

| Monoacetin → this compound | 31.87 |

Advanced Analytical Methodologies for Diacetin Analysis

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for separating diacetin from other components in a mixture, allowing for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC-UV/Vis/DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and analysis of this compound. Reversed-phase HPLC is often applied, particularly for mixtures of glycerol (B35011) acetates. One study utilizing reversed-phase HPLC with a water:acetonitrile (B52724) mobile phase (90:10% v/v) and UV detection at 206 nm demonstrated the separation of monoacetins, diacetins, and triacetin (B1683017). However, under these conditions, the isomers of this compound, as well as monoacetins and triacetin, showed similar retention times, resulting in overlapped chromatographic peaks. nih.gov Glycerol, lacking a suitable chromophore, was not detectable under these UV conditions. nih.gov Despite the co-elution of isomers, the relative proportions of the analytes within the composite peak eluted in descending order of polarity. nih.gov The use of a diode array detector (DAD) in HPLC-UV/Vis allows for the acquisition of UV-Vis spectra across the eluted peaks, aiding in the identification and deconvolution of co-eluting components. chrom-china.comresearchgate.net

Gas Chromatography (GC/GC-MS/FID)

Gas Chromatography (GC) is another widely used technique for the analysis of this compound, particularly in mixtures with other acetins. GC is effective in separating volatile and semi-volatile compounds like the glycerol acetates. Studies have employed GC with various detectors, including Flame Ionization Detector (FID) and Mass Spectrometry (MS). researchgate.netbiofueljournal.com For instance, a study analyzing a mixture containing glycerol, acetic acid, monoacetin, this compound, and triacetin successfully separated all components using GC with an HP-5ms column (5% Phenyl methyl siclohexane). researchgate.net GC coupled with Mass Spectrometry (GC-MS) provides additional structural information through the fragmentation patterns of the separated compounds, aiding in their definitive identification. spectrabase.comspectrabase.comnist.gov The NIST Chemistry WebBook provides GC data for this compound, including retention indices on different columns like DP-5 (non-polar) and Stabilwax (polar). nist.govnist.gov However, the disproportionation of 2-acetylglycerol (2-acetin) at elevated temperatures can pose a challenge for accurate quantification of monoacetin and this compound isomers by GC methods. acs.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification and analysis of this compound and its isomers within mixtures. Both ¹H NMR and ¹³C NMR are commonly used. acs.orgresearchgate.net ¹H NMR provides information about the different types of protons and their environments within the molecule, while ¹³C NMR provides insights into the carbon skeleton. Analysis of ¹H NMR spectra of this compound standards has been performed, although complex mixtures can exhibit overlapping signals. researchgate.net ¹³C NMR analysis is considered more reliable for the identification of acetylated compounds like this compound. researchgate.net

Diffusion-Ordered NMR Spectroscopy (DOSY NMR) can complement chromatographic separations by separating signals based on the diffusion coefficients of the molecules in a mixture. nih.govresearchgate.net Combining HPLC with DOSY NMR can enhance the resolution of complex mixtures containing species with similar chromatographic retention or overlapping NMR signals. nih.govresearchgate.net While HPLC-DOSY can separate mono- and this compound, it may not distinguish between their different isomers due to their similar diffusion coefficients. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum. Characteristic absorption bands in the IR spectrum correspond to specific chemical bonds. For this compound, vibrations around 2959 cm⁻¹ can be attributed to CH₃ groups, while signals corresponding to the C=O ester functional group are typically observed at frequencies such as 1738, 1369, and 603 cm⁻¹. researchgate.net FTIR analysis can be used to characterize pure this compound as well as to monitor its presence in reaction mixtures, for example, by observing the disappearance of glycerol's OH stretch band (around 3325 cm⁻¹) and the appearance or changes in the ester C=O bands during acetylation reactions. researchgate.net SpectraBase provides FTIR spectra for this compound. nih.govspectrabase.comnih.gov

Mass Spectrometry (MS, HR-MS)

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern, which is valuable for identification and structural confirmation. Electron Ionization Mass Spectrometry (EI-MS) of glycerol acetates, including this compound, shows characteristic fragmentation patterns, such as the loss of AcOCH₂ radicals. spectrabase.comspectrabase.comnist.govacs.org High-Resolution Mass Spectrometry (HR-MS) can provide more accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments. MS is often coupled with chromatographic techniques like GC (GC-MS) to identify separated components. spectrabase.comspectrabase.comresearchgate.netnist.gov

Quantitative Analysis of Acetin Mixtures (Mono-, Di-, Triacetin)

Quantitative analysis of mixtures containing mono-, di-, and triacetin is essential for characterizing the composition of products like those obtained from the acetylation of glycerol. Several chromatographic and spectroscopic methods have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation and quantification of these mixtures. One developed method utilizes HPLC with a UV-Vis diode array detector (DAD) and a C18 reversed-phase column. researchgate.net The mobile phase in this method consists of a mixture of acetonitrile, dichloromethane, and ultrapure water. researchgate.net Detection at a wavelength of 245 nm has been found to be effective for the quantitative characterization of these acetates. researchgate.net

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another widely used technique for the quantitative analysis of acetin mixtures. biofueljournal.com A silphenylene polysiloxane capillary column is suitable for separating mono-, di-, and triacetins. biofueljournal.com The identification of these compounds in GC is typically based on their retention times, which are determined using pre-calibrated standards. biofueljournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, offers a rapid method for the identification and quantification of components in commercial acetylglycerol mixtures, including glycerol, mono-, di-, and triacetin isomers. researchgate.netacs.org This method can identify and quantify all six potential components (glycerol, 1-monoacetin, 2-monoacetin, 1,2-diacetin, 1,3-diacetin, and triacetin). researchgate.net The use of solvents like DMSO-d6 is advantageous due to the solubility of all components and the informative nature of the hydroxyl group signals in the NMR spectra. acs.org Quantitative 13C NMR is particularly useful for determining the content of triacetin, which lacks a free hydroxyl group and is not detected by 31P NMR. researchgate.net

Combining analytical techniques can enhance the accuracy and resolution of acetin mixture analysis. For instance, the combination of HPLC and diffusion NMR (HPLC-DOSY) has been shown to be a powerful tool for analyzing mixtures like commercial "monoacetin," which contains glycerol and its acetylated derivatives. nih.gov This combined approach can resolve and quantify components even when individual HPLC or diffusion NMR methods fail due to coelution or spectral overlap. nih.gov

Method Validation for Research Applications (e.g., Linearity, Specificity, Precision)

Analytical method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose in research and other applications. particle.dkdemarcheiso17025.com Key validation parameters include linearity, specificity, and precision. particle.dkdemarcheiso17025.comeuropa.eu

Linearity assesses the ability of a method to obtain test results that are directly proportional to the concentration of the analyte within a given range. particle.dkich.org For validation, it is recommended to use a minimum of five concentrations distributed across the expected range of the analyte. europa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. particle.dkich.orgelementlabsolutions.com Demonstrating specificity often involves analyzing samples containing these potential interferences to ensure that the analyte signal is not affected. europa.euelementlabsolutions.com For separation techniques like chromatography, specificity can be demonstrated by achieving sufficient resolution between the analyte peak and peaks of other components. europa.eu

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. particle.dkelementlabsolutions.com It indicates the consistency and reproducibility of the results. particle.dk Precision can be evaluated at different levels, including repeatability (within a short period, using the same analyst and equipment) and intermediate precision (varying conditions such as different analysts, equipment, or days). demarcheiso17025.com

Method validation protocols should be prepared and approved before execution, detailing the test procedures, documentation, and acceptance criteria for each validation characteristic. demarcheiso17025.com These criteria are often based on guidelines from regulatory bodies such as the ICH (International Council for Harmonisation). demarcheiso17025.comeuropa.euich.org

Research findings demonstrate the application of method validation in the analysis of acetins and similar compounds. For example, a validated GC-FID method for determining volatile compounds, including acetone, in biological matrices showed good peak resolution and linear correlation between concentration and peak areas. oup.comresearchgate.net The inter- and intra-day precision of this method were within acceptable limits, and the accuracy was also found to be satisfactory. oup.comresearchgate.net Similarly, HPLC methods developed for the analysis of other compounds have been validated for linearity, precision, and specificity, confirming their suitability for quantitative analysis in various matrices. researchgate.netresearchgate.netresearchgate.net

Research Applications and Functional Roles of Diacetin

Chemical Intermediate in Organic Synthesis

Diacetin serves as a crucial intermediate in various organic synthesis processes. atamanchemicals.comalibaba.com Its ester functionality allows for its use in the production of other chemical compounds or for modifying existing ones. atamanchemicals.com

Precursor for Dimeric Glycerol (B35011) Esters

This compound, specifically 1,2-diacetin, has been explored as a precursor for the synthesis of new dimeric glycerol esters. A chemoenzymatic approach has been reported where 1,2-diacetin, obtained from the regioselective hydrolysis of triacetin (B1683017) using immobilized lipase (B570770) B, was subsequently oxidized. This oxidation step led to the isolation of a dimeric ester, 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate, as the primary product. nih.gov This synthesis involves the condensation of the starting diglyceride (this compound) and the product aldehyde formed during the oxidation. nih.gov

Synthesis of Multifunctional Chiral Compounds

While the direct synthesis of multifunctional chiral compounds from this compound is not explicitly detailed in the search results, this compound itself is a glycerol derivative, and glycerol derivatives, including this compound, can be involved in the synthesis of chiral molecules. Glycerol is recognized as a valuable building block for organic synthesis, including the preparation of polyglycerols and other value-added chemicals. researchgate.net Methodologies for generating vicinal chiral polyamines from modified peptides, which are useful building blocks in organic synthesis and play a role in the development of chiral compounds, have been reported. nih.gov Although this compound is not the starting material in this specific example, the broader context of glycerol derivatives in chiral synthesis suggests potential applications for this compound in this area.

Role in Fuel Additive Science

This compound, often alongside monoacetin and triacetin, is recognized for its potential as a fuel additive. researchgate.netresearchgate.netupm.edu.my These glycerol acetates are considered valuable products derived from glycerol, a byproduct of biodiesel production. researchgate.netupm.edu.myacs.org

Enhancement of Fuel Properties (e.g., Anti-Knocking, Viscosity, Cold Flow)

This compound and triacetin can act as additives in various fuels to improve properties such as anti-knocking (increasing octane (B31449) rating), viscosity, and cold flow. researchgate.netresearchgate.netupm.edu.myresearchgate.netjees.inarabjchem.org Specifically, this compound and triacetin have been established as oxygenated fuel additives that can enhance the cold flow properties of conventional diesel fuel and improve viscosity. researchgate.netresearchgate.netmdpi.com Adding these esters to fuels can reduce harmful emissions, including hydrocarbons, particulates, CO2, and NOx. jees.in They can also improve the thermal stability and cleanliness of fuels and help prevent corrosion of engine parts. jees.in

However, it is worth noting that while this compound can improve certain properties, studies have also indicated that high this compound content in fuel additive mixtures can impart high density and viscosity, potentially affecting pour point and cold filter plugging point performance due to its low melting point and high boiling point. scielo.br this compound and monoacetin may also have low solubility in biodiesel and can reduce its oxidation stability. scielo.br

Integration within Biofuel Systems

This compound and triacetin are particularly relevant in the context of biofuel systems, especially those derived from biodiesel production. researchgate.netresearchgate.netupm.edu.myacs.orgresearchgate.net Glycerol, a significant byproduct of biodiesel manufacturing, can be converted into glycerol acetates (acetins) through esterification with acetic acid. researchgate.netupm.edu.myacs.org This conversion of crude glycerol into biofuel additives like this compound and triacetin is seen as a way to increase both the economic and environmental viability of biodiesel production. acs.orgresearchgate.net Blends of this compound and triacetin can function as effective biofuel additives. acs.orgresearchgate.net

Investigational Solvent Properties in Chemical Reactions

This compound is known to possess solvent properties and is used in various applications as a solvent and carrier. atamankimya.comatamanchemicals.comatamankimya.comchemicalbook.com While its general use as a solvent is established, specific detailed research findings on its investigational solvent properties in particular chemical reactions within the provided search results are limited. This compound's solubility in polar solvents like ethanol (B145695) and water is mentioned. alibaba.com It is described as a high-quality, clear ester liquid used as a solvent and carrier in chemical manufacturing. atamankimya.com Its role as a solvent in drug formulations to facilitate stability and effective delivery has also been noted. atamankimya.comatamanchemicals.com

Biocatalytic Processes in Non-Aqueous Media

Biocatalysis, the use of enzymes as catalysts, conventionally occurs in aqueous solutions. mdpi.comrsc.org However, the low water solubility of many relevant industrial compounds can limit substrate concentrations in aqueous systems. rsc.org Non-aqueous solvent systems offer a solution to this challenge, enabling higher substrate loadings and potentially decreasing waste formation. rsc.org Enzymes, particularly lipases, have demonstrated activity in non-aqueous environments, including organic solvents and ionic liquids. rsc.orggoogle.comresearchgate.netmdpi.com

Research has explored the use of lipases in the regioselective hydrolysis of triacetin to produce 1,2-diacetin. This process can be influenced by the reaction medium and pH. For instance, acidic pH values and the presence of organic solvents like acetonitrile (B52724) have been shown to improve yields of 1,2-diacetin. researchgate.net Studies have also noted that acyl migration can occur at certain pH levels, leading to a mixture of 1,2- and 1,3-diacetin. researchgate.net

Biological and Ecological Research

Floral Signal Compound in Plant-Pollinator Interactions

This compound has been identified as a volatile compound that plays a significant role in the specialized pollination systems involving floral oil-secreting plants and oil-collecting bees. dntb.gov.uaresearchgate.netnih.govresearcher.life It acts as a floral signal compound shared by unrelated oil plants globally. dntb.gov.uaresearchgate.netnih.govresearcher.life Electrophysiological measurements and behavioral assays have indicated that this compound is a key volatile used by oil-collecting bees to locate their host flowers. dntb.gov.uaresearchgate.netnih.govsigmaaldrich.com

Role as a Private Communication Channel in Specialized Pollination Systems

Further research suggests that this compound functions as a private communication channel in these specialized pollination systems. dntb.gov.uaresearchgate.netnih.govsigmaaldrich.com Electrophysiological studies have shown that only oil-collecting bees are capable of detecting this compound, while other potential pollinators cannot. dntb.gov.uaresearchgate.netnih.govsigmaaldrich.com The structural and biosynthetic similarity between this compound and floral oils makes it a reliable cue for oil-collecting bees. dntb.gov.uaresearchgate.netnih.gov This selective detection allows this compound to serve as a specific signal between oil-producing plants and their co-evolved oil-collecting bee pollinators. dntb.gov.uaresearchgate.netnih.govarizona.edu For example, in the African orchid Satyrium longicauda, a bee-adapted morph exhibits a higher concentration of this compound, which is linked to bee preference. bohrium.com this compound is present in over 80% of oil plant species surveyed globally. arizona.edu

Physiological dose-response curves have been used to compare the electroantennographic responses of oil bees (Macropis fulvipes and Rediviva neliana) and non-oil bees (Melitta haemorrhoidalis and Apis mellifera) to different dilutions of this compound. researchgate.net These studies demonstrate the heightened sensitivity of oil-collecting bees to this compound. researchgate.netarizona.edu

Antimicrobial Activity Studies (e.g., Antifungal Efficacy)

Studies have investigated the antimicrobial activity of this compound and its derivatives. While some research focuses on other compounds like chlorhexidine (B1668724) diacetate nih.gov or dimeric glycerol esters derived from this compound nih.gov, direct studies on the antifungal efficacy of this compound itself are less prominent in the provided results. One search result mentions that a compound exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, decreasing their growth, but this activity was associated with a dimeric glycerol ester synthesized from 1,2-diacetin, not this compound directly. nih.gov This derivative showed no inhibitory activity against tested bacterial strains but was active against eukaryotic fungal cells. nih.gov

Evaluation in Sanitization Formulations (e.g., Biofilm Inactivation)

This compound has been evaluated as a component in sanitization formulations, particularly for its role in biofilm inactivation. mdpi.comresearchgate.netnih.gov In one study, this compound was included as an accelerator in a three-part sanitizer formulation (Decon7) containing a quaternary ammonium (B1175870) compound and hydrogen peroxide. mdpi.comresearchgate.net This multicomponent sanitizer demonstrated significant efficacy in inactivating biofilms of Listeria monocytogenes, E. coli O157:H7, and Salmonella species. mdpi.comresearchgate.netnih.gov

Compared to quaternary ammonium chloride and chlorine-based sanitizers, which showed limited biofilm inhibition, the this compound-containing formulation resulted in substantial log reductions (6–7 log reduction) of viable bacterial cells within minutes. mdpi.comresearchgate.net Scanning electron microscopy has revealed that this multicomponent sanitizer can significantly reduce biofilm mass and weaken the extracellular polymeric substances (EPS) matrix that provides structure to biofilms. nih.gov Higher concentrations of the sanitizer were observed to dissolve the EPS matrix, leading to the detection of only scattered bacterial aggregates, indicating loss of cell viability and biofilm removal. nih.gov

The effectiveness of this formulation against biofilms of foodborne pathogens like E. coli O157:h7 and Salmonella enterica has been tested under conditions relevant to meat processing plants. nih.gov Even short exposure times with dilute concentrations showed effectiveness. nih.gov

Here is a summary of biofilm inactivation data from one study:

| Sanitizer Component | Pathogens Tested | Concentration | Contact Time | Log Reduction (approx.) | Citation |

| Quaternary Ammonium Compound, H₂O₂, this compound (Decon7) | L. monocytogenes, E. coli O157:H7, Salmonella species | 5% | 1-2.5 minutes | 6-7 | mdpi.comresearchgate.net |

| Quaternary Ammonium Compound, H₂O₂, this compound | E. coli O157:H7, Salmonella enterica biofilms | 20% | 10 minutes | Significant reduction | nih.gov |

| Quaternary Ammonium Compound, H₂O₂, this compound | E. coli O157:H7, Salmonella enterica biofilms | 100% | 10 minutes | Below detection limit | nih.gov |

| Hypochlorite-based sanitizer | E. coli, S. Montevideo, L. monocytogenes biofilms | 200 ppm | Up to 60 minutes | Minimum reduction | mdpi.com |

| Hypochlorite-based sanitizer | L. monocytogenes | 1000 ppm | 5-15 minutes | Undetectable levels | mdpi.com |

Environmental Considerations and Sustainability Research

Life Cycle Assessment and Environmental Footprint

An LCA of diacetin would involve assessing the environmental burdens at each stage, including the production of its raw materials (glycerol and acetic acid or acetic anhydride), the manufacturing process of this compound itself, its transportation, use in various applications (such as plasticizer, food additive, or component in e-liquids), and its end-of-life fate (disposal or potential biodegradation). atamankimya.comwikipedia.orgtradebe.comecochain.com Identifying where the largest environmental impacts occur within this life cycle is a primary objective of an LCA, allowing for targeted improvements towards more sustainable practices. tradebe.com

Waste Valorization in Biorefinery Contexts

The concept of waste valorization within biorefineries offers a promising avenue for improving the sustainability of chemical production, including compounds like this compound. Biorefineries aim to convert biomass and waste materials into value-added products, aligning with the principles of a circular bioeconomy. researchgate.netnih.gov

Sustainable Utilization of Glycerol (B35011) By-products

Glycerol, a key raw material for this compound synthesis, is a significant by-product of the biodiesel industry. researchgate.netupm.edu.mynih.gov The increasing global production of biodiesel has led to a surplus of crude glycerol, creating a need for its effective utilization to enhance the economic viability and sustainability of biodiesel production. researchgate.netupm.edu.my Converting this crude glycerol into valuable products like this compound and triacetin (B1683017) is a prime example of waste valorization. upm.edu.mynih.govrsc.orgacs.orgresearchgate.net

Research has explored the esterification of glycerol with acetic acid to produce a mixture of glycerol acetates, including monoacetin, this compound, and triacetin. researchgate.netupm.edu.myacs.org This process can utilize crude glycerol from biodiesel production as a starting material after purification. upm.edu.my The use of microbial conversion, such as metabolically engineered Escherichia coli, has also been investigated as a sustainable and environmentally friendly method for producing mono- and this compound from glycerol. rsc.org This biological pathway offers advantages over traditional chemical synthesis methods. rsc.org

Zero-Waste Concepts and Emission Reduction Strategies

Zero-waste is a comprehensive strategy that involves rethinking resource management to minimize discarded materials and promote circularity. prezero-international.com In the context of this compound production from glycerol by-products, this involves not only the conversion of glycerol but also considering the efficient use of other resources and minimizing emissions throughout the process. prezero-international.comtradebe.com Research into continuous esterification systems for glycerol acetylation has focused on achieving high selectivity to this compound and triacetin with no byproducts, further aligning with zero-waste principles. acs.orgresearchgate.netacs.org Such approaches contribute to reducing the environmental impact associated with both the production of this compound and the management of glycerol by-products. acs.orgineditinnova.comaalto.fi

Fate and Transport in Environmental Systems

Understanding how this compound behaves once released into the environment is crucial for assessing its potential environmental impact. Environmental fate and transport describe how contaminants change and move through different environmental media like air, soil, and water. cdc.govuwi.edu

Biodegradation Studies

Biodegradation is a key process influencing the environmental fate of organic compounds. Studies have indicated that this compound can undergo biodegradation. This compound, along with triacetin, has been tested as an environmentally sustainable plasticizer with fast biodegradability. unipi.itingentaconnect.comresearchgate.net Research on cellulose (B213188) diacetate (CDA) blends plasticized with this compound and triacetin showed complete biodegradation of these formulations within 46 days under composting conditions. unipi.itingentaconnect.comresearchgate.net This suggests that this compound is amenable to microbial degradation in certain environments. While the specific pathways and rates of this compound biodegradation in various environmental compartments (soil, water, air) may require further detailed investigation, its demonstrated biodegradability as a plasticizer is a positive indicator regarding its persistence in the environment.

Green Chemistry Principles in this compound Production

The production of this compound (glycerol diacetate) primarily occurs through the acetylation of glycerol, a process that involves the reaction of glycerol with acetylating agents such as acetic acid or acetic anhydride (B1165640). While traditional methods often employ homogeneous acid catalysts like sulfuric acid, which can be corrosive and generate significant waste, there is a growing emphasis on applying green chemistry principles to develop more sustainable production routes. rsc.orguad.ac.id This involves exploring environmentally friendly catalysts, optimizing reaction conditions to minimize energy consumption, and utilizing renewable feedstocks. atamanchemicals.comwiseguyreports.com

One key area of research in green this compound production is the development and application of heterogeneous catalysts. Unlike homogeneous catalysts that are difficult to separate from the reaction mixture and often lead to corrosive waste, heterogeneous catalysts can be easily recovered and reused, reducing purification steps and waste generation. rsc.orguad.ac.id Various solid acid catalysts have been investigated for the acetylation of glycerol to produce acetins (mono-, di-, and triacetin), including ion exchange resins, zeolites, metal oxides, and functionalized carbon materials. rsc.orguad.ac.idmdpi.comresearchgate.netnih.govupm.edu.my

Studies have explored the effectiveness of different heterogeneous catalysts and reaction parameters such as temperature, pressure, catalyst load, and the molar ratio of reactants to optimize the yield and selectivity of this compound. mdpi.comresearchgate.net For instance, research on the acetylation of glycerol with acetic acid over solid acid catalysts like Amberlyst-15 has shown high activity and selectivity towards this compound and triacetin. researchgate.net The catalytic activity is influenced by factors such as the acid site density, pore structure, and hydrophilic properties of the catalyst. researchgate.net

Another promising approach aligns with green chemistry principles by utilizing bio-based feedstocks and biocatalysis. Glycerol, a major byproduct of biodiesel production, serves as a renewable and abundant starting material for this compound synthesis. uad.ac.idatamanchemicals.comwiseguyreports.commdpi.comanalis.com.my Enzymatic synthesis using lipases as biocatalysts offers an environmentally benign alternative to traditional chemical methods. nih.govmdpi.com Lipase-catalyzed transesterification of glycerol with alkyl acetates, such as methyl acetate (B1210297), can produce acetins under milder conditions, requiring less energy and generating less harmful byproducts like methanol (B129727). nih.gov

Furthermore, metabolic engineering of microorganisms, such as Escherichia coli, is being explored for the biological production of acetins from glycerol. researchgate.netrsc.org This method offers a sustainable and environmentally friendly route, potentially eliminating the need for external co-substrates and solvents used in chemical synthesis. mdpi.comresearchgate.net While the conversion rates for microbial production are still under development for commercial viability, this represents a significant step towards a greener production pathway for this compound. mdpi.comrsc.org

Research findings often detail the performance of different catalysts and reaction conditions. For example, a study investigating the acetylation of glycerol with acetic acid using a graphene oxide catalyst reported varying selectivities towards monoacetin, this compound, and triacetin depending on the catalyst mass used. uad.ac.id

Here is an example of how data from such studies might be presented:

| Catalyst Type | Acetylating Agent | Molar Ratio (Agent:Glycerol) | Temperature (°C) | This compound Selectivity (%) |

| Amberlyst-15 | Acetic Acid | 9:1 | 110 | 46.56 researchgate.net |

| Graphene Oxide | Acetic Acid | Not Specified | Not Specified | 22.6 (3% catalyst) uad.ac.id |

| Graphene Oxide | Acetic Acid | Not Specified | Not Specified | 29.4 (5% catalyst) uad.ac.id |

| Graphene Oxide | Acetic Acid | Not Specified | Not Specified | 4.2 (7% catalyst) uad.ac.id |

| Sulfuric Acid | Ethyl Acetate | 6-12:1 | 70 | 44 biofueljournal.com |

| Sodium Bisulfate | Acetic Acid | 2.5-3.0:1 | 120-145 | 45-60 google.com |

The development of continuous flow systems for glycerol acetylation also contributes to green chemistry by improving efficiency and reducing reaction times compared to batch processes. biofueljournal.comscielo.br The use of water-carrying agents in some processes can aid in shifting the reaction equilibrium and improving this compound content. google.com

Future Research Directions and Emerging Opportunities

Advanced Catalytic Systems Design

The synthesis of diacetin typically involves the esterification of glycerol (B35011) with acetic acid or acetic anhydride (B1165640), a process that relies heavily on catalysts. mdpi.commdpi.comresearchgate.net Future research in this area is focused on designing advanced catalytic systems that are more efficient, selective, and environmentally benign. This includes the development of heterogeneous catalysts, which are easier to separate and reuse compared to homogeneous catalysts, contributing to greener processes. mdpi.comupm.edu.mynih.govfrontiersin.org

Research is exploring novel solid acid catalysts derived from renewable resources, such as carbon-based materials from biomass, which have shown promise in catalyzing glycerol acetylation. researchgate.netnih.gov The design of these catalysts involves understanding the relationship between their surface structure, acidity, and catalytic performance to achieve high selectivity towards this compound and triacetin (B1683017). nih.govmdpi.com For instance, studies have investigated sulfonated carbon nanofibers and biosilica catalysts derived from rice husk for their activity in glycerol esterification. researchgate.netnih.gov

Furthermore, the development of "media-agnostic" catalysts that can function effectively in various reaction environments, including those with impurities often found in crude glycerol from biodiesel production, is a significant research direction. frontiersin.orgmdpi.comakjournals.com Electrocatalytic approaches for the valorization of biomass-derived chemicals like glycerol are also emerging, offering a pathway for sustainable synthesis powered by renewable energy. researchgate.net Future catalyst design will likely focus on improving catalyst stability, reusability, and activity under milder reaction conditions to reduce energy consumption and environmental impact. biofueljournal.comacs.org